![molecular formula C16H23NO4S B3009904 2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone CAS No. 1448059-02-6](/img/structure/B3009904.png)
2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a chemical entity that appears to be related to sulfonamide derivatives, which are often used in pharmaceuticals for their various biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into related structures and their applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, including the formation of key intermediates and the introduction of sulfonyl groups. For instance, the synthesis of a sulfonate reagent with a substituted piperazine structure was achieved through a sequence of reactions that included the use of a fluorophore and a tertiary amino function for analytical derivatization in liquid chromatography . Similarly, the synthesis of a carbon-14 labeled isotopomer of a selective estrogen receptor modulator (SERM) involved a palladium-catalyzed alpha-keto arylation and subsequent reactions to introduce the methanesulfonylphenyl group . These methods could potentially be adapted for the synthesis of 2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is also seen in the SERM isotopomer described in the second paper . The presence of a piperidine or piperazine ring is common in these molecules, providing a basic nitrogen atom that can participate in hydrogen bonding and other interactions critical for biological activity.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including derivatization, which is used to enhance detection in analytical methods such as liquid chromatography. The derivatization reagent mentioned in the first paper is designed to be chemically removable, allowing for sensitive detection and easy removal of excess reagent . The synthesis of the SERM isotopomer also involved a series of chemical reactions, including bromination, dehydrogenation, and demethylation, which are typical in the modification of aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their functional groups. The presence of an ethoxy group, as in the compound of interest, would likely affect its lipophilicity and solubility. The sulfonyl group contributes to the acidity of the amine and the overall stability of the molecule. The tertiary amino function in the derivatization reagent and the methanesulfonylphenyl group in the SERM isotopomer are indicative of the potential for these compounds to engage in various chemical interactions, which can be crucial for their function as pharmaceuticals or analytical reagents.
Scientific Research Applications
Synthesis and Characterization of Intermediates
Novel Antidepressant Development
Research has also explored the metabolic pathways of novel antidepressants, where the compound's derivatives have been identified as critical intermediates. For example, the study of Lu AA21004's oxidative metabolism highlighted the role of such intermediates in producing biologically active metabolites (Mette G. Hvenegaard et al., 2012).
Synthesis of Sulfone Derivatives
The compound's sulfone moiety has been pivotal in synthesizing various sulfone derivatives with potential therapeutic applications. This includes the creation of novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication, indicating its significance in antiviral research (Zhiping Che et al., 2015).
Electrochemical Studies
Its derivatives have been subject to electrochemical studies, focusing on the synthesis of new compounds through electrochemical methods. Such research has potential implications for developing environmentally friendly synthetic approaches and understanding electrochemical behavior in organic compounds (D. Nematollahi & A. Amani, 2011).
Exploration of Chemical Properties
The compound and its related derivatives have been used to study hydrogen-bonding patterns and other chemical properties. This research aids in understanding the molecular interactions and stability of such compounds, which is crucial for designing more effective and stable drugs (James L. Balderson et al., 2007).
Safety and Hazards
properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-(4-methylsulfonylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-3-21-14-6-4-13(5-7-14)12-16(18)17-10-8-15(9-11-17)22(2,19)20/h4-7,15H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXNGDUZYQNIBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.